1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide is a synthetic compound that acts as a potent and selective antagonist/inverse agonist of the cannabinoid CB1 receptor. [, , ] It is a member of the diarylpyrazole class of CB1 antagonists. [] While initially investigated for its potential in treating metabolic disorders like obesity and type 2 diabetes, [] research has explored its application in understanding cannabinoid receptor pharmacology and function within the central nervous system. [, ]
One study describes the synthesis of a deuterated analog, [2H8]-JD5037, starting from L-valine-d8. [] This process involves multiple steps and is designed for creating a compound to quantify the unlabeled 1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide in clinical studies. []
1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide functions as a peripherally acting inverse agonist of the cannabinoid CB1 receptor. [] It exhibits a high affinity for the inactive state of the CB1 receptor. [] Studies suggest a crucial interaction between the compound and the lysine residue at position 3.28 (K3.28) of the CB1 receptor. [] This interaction contributes to its inverse agonist activity by stabilizing the receptor in its inactive conformation. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: